![molecular formula C14H18ClNO4S B1328650 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid CAS No. 942474-74-0](/img/structure/B1328650.png)
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C14H18ClNO4S and a molecular weight of 331.82 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a phenyl ring substituted with chloro, methyl, and methylsulfonyl groups.
Mécanisme D'action
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .
Biochemical Pathways
Compounds with similar structures are known to affect various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds can have a wide range of effects at the molecular and cellular levels, such as altering protein function, modulating gene expression, or affecting cell proliferation .
Méthodes De Préparation
The synthesis of 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid involves several steps. One common synthetic route starts with the chlorination of 2-methyl-4-(methylsulfonyl)phenyl to introduce the chloro group. This intermediate is then reacted with piperidine-4-carboxylic acid under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid can be compared with other similar compounds such as:
- 4-Methyl-4-piperidinecarboxylic acid hydrochloride
- 1-[5-(Trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid
- 4-Hydroxy-1-methyl-4-piperidinecarboxylic acid hydrochloride These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities .
Propriétés
IUPAC Name |
1-(2-chloro-5-methyl-4-methylsulfonylphenyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-9-7-12(11(15)8-13(9)21(2,19)20)16-5-3-10(4-6-16)14(17)18/h7-8,10H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBJGKLPVTXBFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C)Cl)N2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
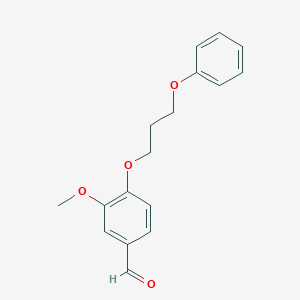
![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)
![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)
![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)
![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)
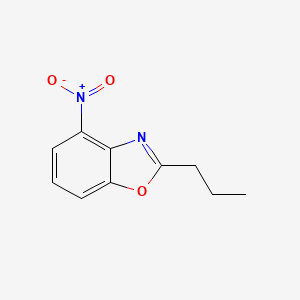
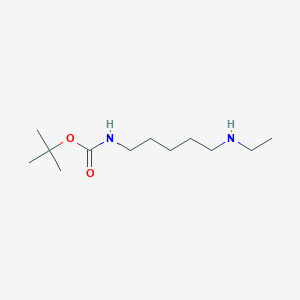
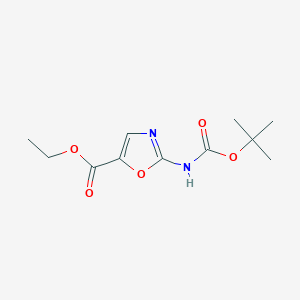

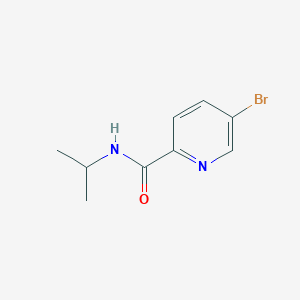
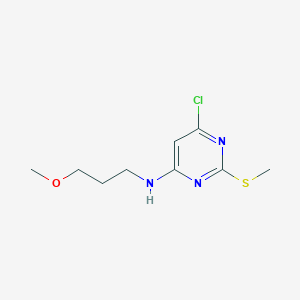
![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)
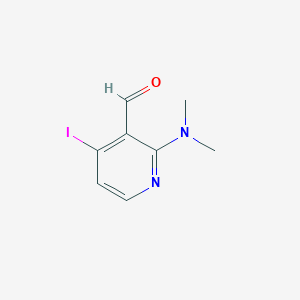
![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)
